Oxaflozane

Beschreibung

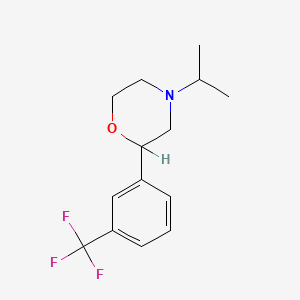

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17/h3-5,8,10,13H,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYUQFQCEOZYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26629-86-7 (hydrochloride) | |

| Record name | Oxaflozane [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026629878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50865308 | |

| Record name | 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26629-87-8 | |

| Record name | Oxaflozane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26629-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaflozane [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026629878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaflozane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxaflozane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAFLOZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4WLW77V5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Oxaflozane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxaflozane is a psychotropic agent developed in the 1970s, primarily utilized for its antidepressant and anxiolytic properties. It functions as a prodrug, being metabolized in vivo to its active form, flumexadol (B1202076) (also known as N-dealkylthis compound or CERM-1841). This guide delineates the core mechanism of action of this compound's active metabolite, flumexadol, within the central nervous system (CNS). The primary mechanism centers on its activity as a serotonin (B10506) receptor agonist, with additional modulatory effects on other neurotransmitter systems. This document provides a comprehensive overview of its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Serotonergic Modulation

The principal therapeutic effects of this compound are mediated by its active metabolite, flumexadol, which acts as a potent agonist at specific serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. This interaction is central to its antidepressant and anxiolytic efficacy.

Receptor Binding Affinity

Flumexadol exhibits a distinct binding profile, with high affinity for the 5-HT1A and 5-HT2C receptors, and significantly lower affinity for the 5-HT2A receptor. The quantitative binding affinities, derived from radioligand binding assays, are summarized in Table 1.

| Compound | Receptor Target | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference |

| Flumexadol (racemic) | 5-HT1A | 7.1 | ~79.4 | [1] |

| Flumexadol (racemic) | 5-HT2C | 7.5 | ~31.6 | [1] |

| (+)-Flumexadol | 5-HT2C | - | 25 | [2] |

| Flumexadol (racemic) | 5-HT2A | 6.0 | ~1000 | [1] |

Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. The Ki value of 25 nM for the (+)-enantiomer at 5-HT2C suggests it is the more active enantiomer at this receptor.[2]

Downstream Signaling Pathways

The agonist activity of flumexadol at 5-HT1A and 5-HT2C receptors initiates distinct intracellular signaling cascades that are believed to mediate its therapeutic effects.

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Agonist binding by flumexadol leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This primary signaling event triggers further downstream effects, including the modulation of key protein kinase pathways such as the Akt and ERK pathways, which are involved in neuronal survival and plasticity.[4]

The 5-HT2C receptor is also a GPCR, primarily coupling to Gq/11 proteins.[5] Flumexadol's agonism at this receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade modulates neuronal excitability and neurotransmitter release.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Flumexadol - Wikipedia [en.wikipedia.org]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Oxaflozane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Oxaflozane, a non-tricyclic antidepressant. This compound primarily functions as a serotonin (B10506) 5-HT2A receptor antagonist and a norepinephrine (B1679862) reuptake inhibitor.[1] This document details synthetic routes, experimental protocols, and extensive chemical characterization data. It is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Characterization

This compound, with the IUPAC name 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine, is a morpholine (B109124) derivative.[2] Its chemical and physical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈F₃NO | [2][3] |

| Molecular Weight | 273.29 g/mol | [2][3] |

| Appearance | Oil | MERCK INDEX, m861 |

| Boiling Point | 99 °C at 3 mmHg | MERCK INDEX, m861 |

| CAS Number | 26629-87-8 | [2] |

This compound Hydrochloride Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈F₃NO·HCl | |

| Molecular Weight | 309.76 g/mol | [4] |

| Appearance | Crystals | MERCK INDEX, m861 |

| Melting Point | 164 °C | MERCK INDEX, m861 |

| CAS Number | 26629-86-7 | [4] |

Spectroscopic Data Summary

While specific, publicly available experimental spectra for this compound are limited, the expected spectroscopic characteristics can be inferred from its structure and data for similar compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the isopropyl group, morpholine ring protons (which may show complex splitting patterns due to the chair conformation), and the trifluoromethylphenyl group protons. |

| ¹³C NMR | Resonances for the aliphatic carbons of the isopropyl and morpholine moieties, and the aromatic and trifluoromethyl carbons of the phenyl ring. |

| IR Spectroscopy | Characteristic peaks for C-H (aliphatic and aromatic), C-N, C-O-C (ether), and C-F bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, along with fragmentation patterns characteristic of the morpholine and trifluoromethylphenyl substructures. |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature. The following sections provide an overview and procedural details based on available information.

Synthesis Route 1: From 3'-(Trifluoromethyl)acetophenone

An improved synthesis of this compound was reported by Weintraub et al. in 1980. This multi-step synthesis starts from 3'-(Trifluoromethyl)acetophenone.

Caption: Synthesis of this compound from 3'-(Trifluoromethyl)acetophenone.

Experimental Protocol (Based on Weintraub et al., 1980):

-

Step 1: Bromination. 3'-(Trifluoromethyl)acetophenone is brominated using bromine in chloroform. This step likely yields an α-bromo ketone intermediate.

-

Step 2: Reaction with an Amine. The resulting intermediate is reacted in toluene. This step may involve reaction with an amino alcohol precursor to begin the formation of the morpholine ring.

-

Step 3: Cyclization. The product from the previous step is treated with p-toluenesulfonic acid monohydrate in benzene under heating to facilitate the cyclization and formation of the morpholine ring.

-

Step 4: Reduction. The final step involves the reduction of an intermediate double bond, likely using hydrogen gas with a platinum oxide catalyst in acetic acid, to yield this compound.

Synthesis Route 2: From 3-(Trifluoromethyl)bromobenzene

The original synthesis of this compound was described by Mauvernay et al. This route starts with the Grignard reagent derived from 3-(trifluoromethyl)bromobenzene.

Caption: Synthesis of this compound from 3-(Trifluoromethyl)bromobenzene.

Experimental Protocol (Based on Mauvernay et al., US Patent 3,637,680):

-

Step 1: Formation of Grignard Reagent. 3-(Trifluoromethyl)bromobenzene is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.

-

Step 2: Preparation of an Intermediate. 2-Chloroethyl vinyl ether is treated with bromine to give 1,2-dibromo-2-[(2-chloro)ethoxy]ethane.

-

Step 3: Grignard Reaction. The Grignard reagent from Step 1 is reacted with the product from Step 2 to yield 2-[(3-trifluoromethyl)phenyl]-2-[(2-chloro)ethoxy]-1-bromoethane.

-

Step 4: Cyclization with Isopropylamine. The intermediate from Step 3 is heated with isopropylamine in toluene in an autoclave at 100°C to form this compound.

Mechanism of Action and Signaling Pathways

This compound's antidepressant and anxiolytic effects are attributed to its dual mechanism of action: antagonism of the serotonin 5-HT2A receptor and inhibition of norepinephrine reuptake.[1]

Signaling Pathway

The combined action on both the serotonergic and noradrenergic systems is thought to produce a more robust and balanced therapeutic effect compared to agents targeting a single neurotransmitter system.[1] The antagonism of 5-HT2A receptors can lead to downstream effects that enhance neuronal plasticity, while the inhibition of norepinephrine reuptake increases the availability of this neurotransmitter in the synaptic cleft, which is associated with improved mood and alertness.[1][5] The synergistic action of 5-HT2A antagonism and increased norepinephrine levels may converge on common downstream signaling pathways, such as those involving CREB (cAMP response element-binding protein), which is a key regulator of genes involved in neurogenesis and synaptic plasticity.[6][7]

Caption: Proposed signaling pathway for the antidepressant action of this compound.

Analytical Methodologies

For the quality control and analysis of this compound in pharmaceutical formulations and biological matrices, chromatographic methods are most suitable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be appropriate for the analysis of this compound. Due to the presence of aromatic and amine functionalities, UV detection is a viable option.

Typical HPLC Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 220-280 nm).

-

Injection Volume: 10-20 µL

-

Temperature: Ambient or controlled (e.g., 25-30 °C).

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The synthetic routes, while established, would benefit from further optimization and detailed reporting in modern literature. The provided characterization data and proposed analytical methods offer a solid foundation for researchers working with this compound. The dual mechanism of action of this compound, targeting both the serotonergic and noradrenergic systems, presents a compelling profile for an antidepressant agent and warrants further investigation into its downstream signaling effects to fully elucidate its therapeutic potential.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C14H18F3NO | CID 432824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Oxaflozane in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaflozane is a psychotropic agent that has been investigated for its antidepressant and anxiolytic properties. It acts as a prodrug, being metabolized in the body to its active form, flumexadol (B1202076). This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound and its active metabolite in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuroscience.

Pharmacodynamics

The therapeutic effects of this compound are mediated by its active metabolite, flumexadol, which exhibits a multi-target engagement profile, primarily interacting with the serotonergic and noradrenergic systems.

Receptor and Transporter Binding Affinity

Flumexadol demonstrates notable affinity for several serotonin (B10506) (5-HT) receptor subtypes and is also understood to interact with the norepinephrine (B1679862) transporter. The binding affinities (Ki) of flumexadol are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Target | pKi | Ki (nM) |

| 5-HT1A Receptor | 7.1 | ~79 |

| 5-HT2A Receptor | 6.0 | ~1000 |

| 5-HT2C Receptor | 7.5 | ~32 |

| Norepinephrine Transporter (NET) | - | - |

| (Data for NET is not readily available in the public domain) |

Flumexadol acts as an agonist at the 5-HT1A and 5-HT2C receptors.[1] Its activity at the 5-HT2A receptor is comparatively weaker.[1] The agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. The interaction with 5-HT2C receptors may also contribute to its therapeutic profile. Additionally, this compound is reported to be a norepinephrine reuptake inhibitor, which would increase the synaptic concentration of norepinephrine, a mechanism associated with antidepressant efficacy.

Signaling Pathways

The interaction of flumexadol with its primary targets initiates downstream signaling cascades that are believed to underlie its therapeutic effects.

Pharmacokinetics

The pharmacokinetic profile of a drug is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). As this compound is a prodrug, the pharmacokinetics of both the parent compound and its active metabolite, flumexadol, are of interest.

Preclinical Pharmacokinetic Parameters

While comprehensive pharmacokinetic data for this compound in preclinical models is limited in publicly available literature, some information on its active metabolite, flumexadol, and the structurally related compound flumazenil (B1672878), is available for rats and dogs.

Table 2: Pharmacokinetic Parameters of Flumexadol and Related Compounds in Preclinical Models (Oral Administration)

| Species | Compound | Dose | Cmax | Tmax (h) | AUC | t1/2 (h) | Bioavailability (%) |

| Rat | Flumazenil | 25 mg/kg | - | - | - | ~0.14 | ~28 |

| Dog | Flumazenil | - | - | ~1 | - | - | - |

Metabolism

This compound undergoes biotransformation to its active metabolite, flumexadol. The primary metabolic pathways in preclinical species are expected to involve hepatic enzymes, likely cytochrome P450 (CYP) isoenzymes. In vitro studies using liver microsomes from different species are essential to elucidate the specific metabolic routes and identify potential species differences in metabolism.

Table 3: In Vitro Metabolism of this compound

| System | Species | Key Findings |

| Liver Microsomes | Rat | - |

| Liver Microsomes | Dog | - |

(Specific metabolites and metabolic pathways for this compound in preclinical species require further investigation and are not well-documented in available literature.)

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of flumexadol for serotonin and norepinephrine transporters.

Methodology:

-

Preparation of Membranes: Cell membranes expressing the target receptor or transporter (e.g., from transfected cell lines or specific brain regions of preclinical species) are prepared by homogenization and centrifugation.

-

Radioligand Binding: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET, [3H]-8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (flumexadol).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled specific ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from competition curves and converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Procedure: Rodents are individually placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system or by a trained observer.

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To evaluate the antidepressant-like effects of this compound in rodents.

Methodology:

-

Apparatus: A cylindrical container filled with water.

-

Procedure: Rodents are placed in the water-filled cylinder from which they cannot escape. The duration of immobility is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).

-

Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Conclusion

This compound, through its active metabolite flumexadol, presents a compelling pharmacological profile with potential for the treatment of depression and anxiety. Its mechanism of action involves modulation of key neurotransmitter systems, including serotonergic and noradrenergic pathways. While existing data provides a foundational understanding of its pharmacodynamics, further preclinical research is warranted to fully elucidate its pharmacokinetic properties, including detailed metabolic pathways and comprehensive pharmacokinetic parameters in relevant animal models. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the continued development and potential clinical translation of this compound.

References

Oxaflozane as a prodrug of flumexadol and its implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaflozane, formerly marketed under the brand name Conflictan, is a psychoactive compound that was developed as an antidepressant and anxiolytic.[1][2] Its therapeutic effects are not attributed to the molecule itself, but rather to its in vivo biotransformation into the active metabolite, flumexadol (B1202076). This relationship positions this compound as a prodrug, a strategically designed molecule that undergoes metabolic conversion to release the pharmacologically active agent. The primary implication of this prodrug strategy is the potential to modify the pharmacokinetic profile of flumexadol, influencing its absorption, distribution, metabolism, and excretion, and thereby optimizing its therapeutic window.

This technical guide provides an in-depth analysis of this compound as a prodrug of flumexadol, focusing on the pharmacodynamic and pharmacokinetic properties, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics of Flumexadol

The therapeutic activity of the this compound/flumexadol system is dictated by the interaction of flumexadol with specific neurotransmitter receptors. Flumexadol is an agonist at serotonin (B10506) receptors, primarily targeting the 5-HT1A and 5-HT2C subtypes, with a lower affinity for the 5-HT2A subtype.[1][3]

Receptor Binding Affinity

The binding affinity of flumexadol for its target receptors is a critical determinant of its potency and selectivity. The available quantitative data, expressed as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor | Ligand | pKi | Ki (nM) |

| 5-HT1A | Flumexadol | 7.1 | ~79.4 |

| 5-HT2C | Flumexadol | 7.5 | 25 |

| 5-HT2A | Flumexadol | 6.0 | ~1000 |

Data sourced from multiple references.[1][4]

Signaling Pathways and Mechanism of Action

Flumexadol's agonism at 5-HT1A and 5-HT2C receptors initiates distinct intracellular signaling cascades that are believed to underlie its anxiolytic and antidepressant effects.

5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). As a presynaptic autoreceptor on serotonergic neurons, its activation leads to a decrease in neuronal firing and a reduction in serotonin release. Postsynaptically, in regions such as the hippocampus and cortex, activation of 5-HT1A receptors causes hyperpolarization and reduced neuronal excitability, which are effects associated with anxiolysis.[2][5] The signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6]

References

- 1. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Serotonergic signaling: multiple effectors and pleiotropic effects | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

Investigating the Serotonergic Activity of Oxaflozane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaflozane is an antidepressant and anxiolytic agent with a pharmacological profile that suggests significant interaction with the serotonergic system. This technical guide provides an in-depth overview of the putative serotonergic activity of this compound, focusing on its role as a serotonin (B10506) 5-HT2 receptor antagonist and a norepinephrine (B1679862) reuptake inhibitor. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the theoretical framework and experimental methodologies required to fully characterize its serotonergic profile. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction to this compound

This compound is a psychoactive compound that has been investigated for its antidepressant and anxiolytic properties. Its mechanism of action is believed to involve the modulation of multiple neurotransmitter systems, with a significant contribution from its effects on the serotonin and norepinephrine pathways. Understanding the specifics of its serotonergic activity is crucial for elucidating its therapeutic effects and potential side-effect profile.

Putative Mechanism of Serotonergic Action

The primary serotonergic activities of this compound are understood to be:

-

5-HT2 Receptor Antagonism: this compound is reported to act as an antagonist at 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] Blockade of these receptors is a known mechanism of action for several atypical antipsychotics and antidepressants and is thought to contribute to anxiolytic and antidepressant effects.[2][3]

-

Norepinephrine Reuptake Inhibition: In addition to its effects on serotonin receptors, this compound also inhibits the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[4][5][6] This dual-action profile is characteristic of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[4][6]

Quantitative Data (Illustrative)

Table 1: Illustrative Receptor Binding Affinities (Ki) of this compound

| Target | Illustrative Ki (nM) | Radioligand | Source Tissue/Cell Line |

| Serotonin Receptor Subtypes | |||

| 5-HT2A | 15 | [3H]Ketanserin | Human recombinant (CHO cells) |

| 5-HT2C | 50 | [3H]Mesulergine | Human recombinant (HEK293 cells) |

| 5-HT1A | >1000 | [3H]8-OH-DPAT | Rat Hippocampus |

| Monoamine Transporters | |||

| Norepinephrine Transporter (NET) | 80 | [3H]Nisoxetine | Human recombinant (MDCK cells) |

| Serotonin Transporter (SERT) | >1000 | [3H]Citalopram | Human recombinant (HEK293 cells) |

| Dopamine Transporter (DAT) | >1000 | [3H]WIN 35,428 | Rat Striatum |

Table 2: Illustrative Functional Activity (IC50/EC50) of this compound

| Assay | Receptor/Transporter | Illustrative Value (nM) | Assay Type |

| Antagonist Activity | |||

| 5-HT-induced Ca2+ mobilization | 5-HT2A | IC50: 25 | Fluorometric Imaging Plate Reader (FLIPR) |

| Inhibition of Neurotransmitter Uptake | |||

| [3H]Norepinephrine Uptake | NET | IC50: 120 | Scintillation Counting |

Experimental Protocols

Radioligand Binding Assays

These assays are designed to determine the binding affinity (Ki) of this compound for various serotonin receptors and monoamine transporters.

Objective: To quantify the affinity of this compound for 5-HT receptor subtypes and monoamine transporters.

Materials:

-

Membrane preparations from cells expressing the target receptor/transporter or from specific brain regions.

-

Radioligands specific for each target (e.g., [3H]Ketanserin for 5-HT2A, [3H]Nisoxetine for NET).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known ligand for non-specific binding).

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays determine the functional consequences of this compound binding to its targets, such as antagonism of receptor signaling or inhibition of transporter activity.

Objective: To measure the ability of this compound to inhibit 5-HT-induced intracellular calcium mobilization mediated by the 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Serotonin (5-HT) as the agonist.

-

Test compound (this compound) at various concentrations.

-

A fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Addition: Add a fixed concentration of 5-HT to stimulate the 5-HT2A receptors.

-

Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a FLIPR instrument.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of the 5-HT-induced calcium signal.

Objective: To measure the ability of this compound to inhibit the uptake of norepinephrine by the norepinephrine transporter (NET).

Materials:

-

Cells stably expressing the human NET (e.g., MDCK or HEK293 cells).

-

[3H]Norepinephrine.

-

Test compound (this compound) at various concentrations.

-

Uptake buffer.

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate the NET-expressing cells in a 24- or 48-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in uptake buffer.

-

Initiate Uptake: Add [3H]Norepinephrine to initiate the uptake process and incubate for a short period (e.g., 10 minutes).

-

Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells to release the accumulated [3H]Norepinephrine.

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of [3H]Norepinephrine uptake.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: 5-HT2A Receptor Antagonism Signaling Pathway.

Caption: Norepinephrine Reuptake Inhibition Mechanism.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

While direct, quantitative evidence for the serotonergic activity of this compound is sparse in the available literature, its classification as a 5-HT2 receptor antagonist and a norepinephrine reuptake inhibitor provides a strong theoretical basis for its mechanism of action. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically investigate and quantify the serotonergic and noradrenergic properties of this compound and similar compounds. Such studies are essential for a comprehensive understanding of their pharmacological profile and for the rational development of new therapeutics for mood and anxiety disorders.

References

- 1. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioportal.bioontology.org [bioportal.bioontology.org]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Postulated Role of Oxaflozane as a Norepinephrine Reuptake Inhibitor

Abstract: This technical guide provides a comprehensive overview of Oxaflozane, a discontinued (B1498344) antidepressant agent, with a specific focus on its role as a norepinephrine (B1679862) reuptake inhibitor (NRI). This compound (CERM-1766) was developed in the 1970s and marketed in France for the treatment of depression.[1][2] While its pharmacological profile from that era suggests a multi-faceted mechanism, including the inhibition of norepinephrine reuptake, a thorough review of contemporary literature reveals a scarcity of specific quantitative data on its interaction with the norepinephrine transporter (NET). This document consolidates the available information, presents detailed experimental protocols for characterizing NRIs, provides comparative quantitative data from well-established NRIs to offer context, and uses visualizations to illustrate key pathways and workflows relevant to the study of this compound's mechanism of action.

Introduction to this compound

This compound is a non-tricyclic antidepressant and anxiolytic agent that was introduced in France in 1982 and has since been discontinued.[2] Early pharmacological studies characterized it as an antidepressant with a profile that includes effects on the noradrenergic system.[3] Specifically, research indicates that this compound acts as a norepinephrine reuptake inhibitor, which increases the concentration of norepinephrine in the synaptic cleft.

However, its mechanism is complex and not limited to norepinephrine reuptake. It is also identified as a prodrug for its active metabolite, flumexadol (B1202076) (N-dealkylthis compound).[2] Contradictory reports exist regarding its serotonergic activity; some sources describe the parent compound as a serotonin (B10506) receptor antagonist, while its metabolite, flumexadol, is reported to be an agonist at 5-HT1A and 5-HT2C receptors.[2] This dual and somewhat ambiguous profile complicates a straightforward classification. This guide will focus on the available evidence and necessary methodologies to investigate its role as an NRI.

Core Mechanism: Norepinephrine Reuptake Inhibition

The norepinephrine transporter (NET) is a crucial membrane protein located on presynaptic noradrenergic neurons.[4] Its primary function is to clear norepinephrine from the synaptic cleft, thereby terminating its signaling action.[5] By binding to and inhibiting NET, norepinephrine reuptake inhibitors (NRIs) prevent this clearance process. This leads to an elevated concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4] This enhanced signaling is believed to be the primary therapeutic mechanism for treating conditions like depression and ADHD.[4]

This compound's Postulated Mechanism and Signaling Pathway

This compound is postulated to inhibit NET, thus increasing synaptic norepinephrine levels. This norepinephrine then acts on postsynaptic α- and β-adrenergic receptors to elicit its downstream effects, which are associated with mood, arousal, and attention. The metabolic conversion of this compound to flumexadol adds another layer of complexity, with this active metabolite primarily targeting the serotonin system.

Below is a diagram illustrating the noradrenergic signaling pathway and the inhibitory action of a NET inhibitor like this compound.

Caption: Noradrenergic synapse showing NET inhibition by this compound.

Metabolism of this compound to Flumexadol

This compound functions as a prodrug, undergoing N-dealkylation in the body to form its primary active metabolite, flumexadol (also known as N-dealkylthis compound or CERM-1841).[2] This metabolic conversion is a critical aspect of its overall pharmacological profile.

Caption: Metabolic pathway of this compound to Flumexadol.

Quantitative Data for Norepinephrine Reuptake Inhibitors

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Desipramine | hNET | Radioligand Binding ([3H]nisoxetine) | 1.1 - 4.7 | - | [5] |

| Atomoxetine | hNET | Radioligand Binding / Uptake Assay | 5 | - | [4] |

| Reboxetine | hNET | Radioligand Binding / Uptake Assay | 1.1 | - | [6] |

| Viloxazine | hNET | Radioligand Binding ([3H]nisoxetine) | 630 | - | [7] |

| Viloxazine | hNET | NE Uptake Inhibition | - | 200 | [7] |

| Nisoxetine | hNET | Radioligand Binding ([3H]nisoxetine) | 0.8 | - | [8] |

Table 1: Comparative binding affinities and functional potencies of known norepinephrine reuptake inhibitors. Data is presented to provide context for the expected potency of a clinical NRI.

Experimental Protocols for NRI Characterization

To definitively characterize this compound's activity at the norepinephrine transporter, standardized in-vitro assays would be required. Below are detailed methodologies for two such critical experiments.

This protocol determines the binding affinity of a test compound by measuring its ability to displace a known radioligand from the transporter.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the human norepinephrine transporter (hNET).

-

Materials:

-

Cell membranes from a stable cell line expressing hNET (e.g., HEK293-hNET).[9]

-

Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).[7]

-

Non-specific binding control: Desipramine (10 µM).[7]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filter mats (GF/C, pre-soaked in 0.3% polyethylenimine).[10]

-

Scintillation fluid and liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration via a standard assay (e.g., BCA). Dilute membranes to a final concentration of 20-40 µg protein per well.[9]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL of [³H]Nisoxetine (final concentration ~1-3 nM), 50 µL of assay buffer, and 100 µL of diluted membrane suspension.[7]

-

Non-specific Binding (NSB): 50 µL of [³H]Nisoxetine, 50 µL of 10 µM Desipramine, and 100 µL of diluted membrane suspension.[7]

-

Competitive Binding: 50 µL of [³H]Nisoxetine, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of diluted membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (~25°C) for 90-120 minutes to allow the binding to reach equilibrium.[5][7]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.[7]

-

Quantification: Dry the filter mat, add scintillation cocktail, and quantify the trapped radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]Nisoxetine and Kd is its dissociation constant for hNET.[7]

-

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells or synaptosomes.

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting norepinephrine uptake.

-

Materials:

-

Human neuroblastoma cell line SK-N-BE(2)C (endogenously expressing NET) or hNET-transfected cells.[11]

-

Radiolabeled substrate: [³H]Norepinephrine.

-

Uptake Buffer (KRH Buffer): 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4.[11]

-

Reference inhibitor: Desipramine.

-

-

Procedure:

-

Cell Culture: Plate SK-N-BE(2)C cells in 24-well plates and grow to confluency.

-

Assay Initiation: Aspirate the culture medium and wash the cells gently with 200 µL of KRH buffer. Add 150 µL of KRH buffer to each well.

-

Compound Addition: Add 25 µL of this compound at various concentrations to the appropriate wells. For control wells, add buffer or the reference inhibitor.

-

Substrate Addition: Add 25 µL of [³H]Norepinephrine (final concentration near its KM value, e.g., ~400 nM for SK-N-BE(2)C cells) to initiate the uptake.[11]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes.

-

Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells twice with 300 µL of ice-cold wash buffer.[11]

-

Lysis and Quantification: Lyse the cells with 300 µL of 1% Triton X-100. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

-

-

Data Analysis:

-

Determine non-specific uptake from wells containing a high concentration of Desipramine.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of this compound concentration and use non-linear regression to determine the IC50 value.

-

The following diagram outlines a typical workflow for screening and characterizing a potential NRI.

Caption: Experimental workflow for characterizing an NRI compound.

Conclusion

This compound is a historically significant antidepressant with a complex pharmacological profile. While it is primarily cited as a norepinephrine reuptake inhibitor, this is likely an oversimplification. The available literature suggests a multi-target mechanism involving direct action on serotonin receptors and the effects of its active metabolite, flumexadol. A critical gap remains in the scientific record regarding quantitative data on this compound's affinity and potency at the human norepinephrine transporter. The experimental protocols detailed in this guide provide a clear and robust framework for how such data could be generated to modern standards. For drug development professionals, the case of this compound underscores the importance of comprehensive pharmacological profiling, including metabolite activity, to fully elucidate a compound's mechanism of action. Without new experimental data, the role of this compound as an NRI remains a postulate based on early pharmacological studies rather than a definitively quantified characteristic.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [Pharmacological profile of a new non tricyclic antidepressant: this compound (1,766 Cerm)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Oxaflozane to Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaflozane, an antidepressant and anxiolytic agent, exerts its therapeutic effects through modulation of the serotonergic system. A comprehensive understanding of its interaction with various serotonin (B10506) (5-HT) receptor subtypes is paramount for elucidating its mechanism of action and guiding further drug development. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound, focusing on its active metabolite, Flumexadol (N-dealkylthis compound), for which quantitative binding data is available. The document details the binding profile, experimental methodologies for affinity assessment, and the associated signaling pathways.

Data Presentation: Quantitative Binding Affinity

This compound is a prodrug that is metabolized to its active form, Flumexadol (also known as CERM-1841). In vitro radioligand binding studies have determined the affinity of Flumexadol for several key serotonin receptors. The binding affinities are expressed as pKi values, which are the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

The available data indicates that Flumexadol is an agonist at the serotonin 5-HT1A and 5-HT2C receptors, and to a lesser extent, at the 5-HT2A receptor.[1] The pKi values have been reported as follows:

| Receptor Subtype | pKi | Ki (nM) |

| 5-HT1A | 7.1 | 79.4 |

| 5-HT2C | 7.5 | 31.6 |

| 5-HT2A | 6.0 | 1000 |

Note: Ki values were calculated from the pKi values using the formula Ki = 10^(-pKi) * 10^9.

These data are summarized in the table above for clear comparison. The nanomolar affinity for 5-HT1A and 5-HT2C receptors suggests that these are primary targets for the pharmacological activity of this compound's active metabolite. The lower affinity for the 5-HT2A receptor indicates a weaker interaction at this site.

Experimental Protocols

The determination of in vitro binding affinities for compounds like Flumexadol at serotonin receptors is typically achieved through competitive radioligand binding assays. While the specific details of the experiments for the cited Flumexadol data are not available in the public domain, a general and widely accepted methodology is outlined below. This protocol serves as a guide for researchers aiming to replicate or conduct similar studies.

General Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., Flumexadol) for a specific serotonin receptor subtype.

Materials:

-

Cell Membranes: A source of the target serotonin receptor, typically membranes from cultured cell lines (e.g., CHO or HEK293 cells) stably expressing the recombinant human receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, or 5-HT2C).

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor. The choice of radioligand depends on the receptor subtype being studied. Examples include:

-

5-HT1A: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist)

-

5-HT2A: [³H]Ketanserin (antagonist) or [¹²⁵I]DOI (agonist)

-

5-HT2C: [³H]Mesulergine (antagonist)

-

-

Test Compound: Unlabeled Flumexadol or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.

-

Incubation Buffer: A buffer solution with a specific pH and ionic composition to maintain the integrity of the receptors and facilitate binding (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from unbound radioligand.

-

Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

Workflow Diagram:

Caption: General workflow for a competitive radioligand binding assay.

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled competitor).

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester or filtration manifold. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

The interaction of Flumexadol with its target serotonin receptors initiates downstream signaling cascades that are responsible for its therapeutic effects. The primary signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT2C receptors are distinct and are illustrated below.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to the closing of calcium channels and the opening of potassium channels, resulting in hyperpolarization of the neuron and a decrease in neuronal firing.

Caption: Simplified signaling pathway of the 5-HT1A receptor.

5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors are GPCRs that couple to Gq/11 proteins. Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various cellular processes and neuronal excitability.

Caption: Simplified signaling pathway of 5-HT2A and 5-HT2C receptors.

Conclusion

The in vitro binding profile of this compound's active metabolite, Flumexadol, reveals a significant affinity for 5-HT1A and 5-HT2C receptors, with a lower affinity for the 5-HT2A receptor. This profile suggests a multimodal mechanism of action at the serotonin receptor level, contributing to its antidepressant and anxiolytic properties. The provided experimental protocol outlines a standard method for determining such binding affinities, and the signaling pathway diagrams illustrate the downstream consequences of receptor activation. This technical guide serves as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development, facilitating a deeper understanding of this compound's interaction with the serotonergic system. Further research is warranted to fully elucidate the functional consequences of these binding affinities and their contribution to the overall clinical efficacy of this compound.

References

Early Preclinical Research and Discovery of Oxaflozane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the early preclinical research and discovery of Oxaflozane (CERM-1766), a non-tricyclic antidepressant and anxiolytic agent. This compound acts as a prodrug, with its primary pharmacological activity attributed to its active metabolite, Flumexadol (CERM-1841). This document details the initial synthesis, in vitro receptor binding profile, and the foundational in vivo pharmacological studies that characterized its antidepressant and anxiolytic properties. All quantitative data is presented in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the core concepts.

Discovery and Synthesis

This compound, chemically identified as 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine, was first synthesized and evaluated by the Centre d'Etudes et de Recherches Médicales (C.E.R.M.). The primary synthesis route involves the reaction of 3'-(Trifluoromethyl)acetophenone. While the original patents provide the foundational methodology, an improved synthesis was later described by Weintraub et al. (1980).[1]

Synthesis Protocol

The synthesis of this compound hydrochloride can be achieved through a multi-step process, as outlined in the patent literature. A general representation of this synthesis is as follows:

-

Step 1: Bromination of 3'-(Trifluoromethyl)acetophenone. 3'-(Trifluoromethyl)acetophenone is reacted with bromine in a suitable solvent like chloroform.

-

Step 2: Reaction with Isopropanolamine. The resulting α-bromo ketone is then reacted with isopropanolamine in a solvent such as toluene.

-

Step 3: Cyclization. The intermediate amino alcohol undergoes acid-catalyzed cyclization, typically using p-toluenesulfonic acid in benzene, to form the morpholine (B109124) ring of this compound.

-

Step 4: Salt Formation. The free base of this compound is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent system like ethyl acetate/ethanol to yield crystalline this compound HCl.[1]

In Vitro Pharmacology: Mechanism of Action

Early research identified that this compound is a prodrug that is dealkylated in vivo to its active metabolite, Flumexadol (2-(3-trifluoromethylphenyl)morpholine; CERM-1841). The primary mechanism of action of Flumexadol is through its interaction with the serotonergic system.

Receptor Binding Profile

In vitro receptor binding studies were crucial in elucidating the mechanism of action of Flumexadol. These assays determined the affinity of the compound for various neurotransmitter receptors. The binding affinities are typically expressed as pKi (the negative logarithm of the inhibition constant, Ki) or directly as the Ki value (in nM), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand.

Table 1: In Vitro Receptor Binding Profile of Flumexadol [2]

| Receptor | Enantiomer | pKi | Ki (nM) | Selectivity Notes |

| 5-HT1A | Racemic | 7.1 | ~79.4 | - |

| 5-HT2A | Racemic | 6.0 | ~1000 | 40-fold lower affinity than for 5-HT2C[2] |

| 5-HT2C | (+)-enantiomer | 7.5 | 25 | - |

Note: Ki values for 5-HT1A and 5-HT2A are estimated from their respective pKi values.

These data indicate that Flumexadol is an agonist at the 5-HT1A and 5-HT2C serotonin (B10506) receptors, with a significantly lower affinity for the 5-HT2A receptor.[2] This profile is consistent with the observed antidepressant and anxiolytic effects.

Experimental Protocol: Radioligand Binding Assay

The following provides a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a test compound.

-

Membrane Preparation: Homogenates of cell membranes from cells expressing the target receptor (e.g., HEK293 or CHO cells) are prepared.

-

Assay Buffer: A suitable buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions for the specific receptor.

-

Incubation: The membrane homogenates are incubated with a known concentration of a radiolabeled ligand that has a high affinity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (Flumexadol).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Flumexadol's agonism at 5-HT1A and 5-HT2C receptors initiates distinct intracellular signaling cascades.

References

An In-Depth Technical Guide to the Chemical Structure and Physical Properties of Oxaflozane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physical properties of Oxaflozane. It is intended for researchers, scientists, and professionals involved in drug development who require detailed technical information on this compound. This document includes tabulated data for key chemical and physical properties, descriptions of experimental protocols for their determination, and visualizations of its metabolic pathway and a representative synthetic workflow.

Chemical Identity and Structure

This compound is a non-tricyclic antidepressant and anxiolytic agent.[1] It is identified by the following chemical descriptors and structural information.

| Identifier | Value |

| IUPAC Name | 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine[2] |

| CAS Number | 26629-87-8 (Parent Compound)[2] |

| 26629-86-7 (Hydrochloride Salt)[2] | |

| Molecular Formula | C₁₄H₁₈F₃NO[2] |

| Molecular Weight | 273.29 g/mol [2][3] |

| Canonical SMILES | CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F[2] |

| InChI Key | FVYUQFQCEOZYHZ-UHFFFAOYSA-N[2] |

| Synonyms | Conflictan, CERM-1766, 4-isopropyl-2-(α,α,α-trifluoro-m-tolyl)morpholine[1][4] |

Physical and Chemical Properties

| Property | Value | Form |

| Physical State | Oil[4] | Free Base |

| Boiling Point | 99 °C at 3 mmHg; 52 °C at 0.005 mmHg[4] | Free Base |

| Melting Point | 164 °C[4] | Hydrochloride Salt |

| Refractive Index | nD²⁴ 1.4751[4] | Free Base |

Experimental Protocols

Synthesis of 4-Isopropyl-2-(3-(trifluoromethyl)phenyl)morpholine (this compound) - A Generalized Approach

The synthesis of this compound can be achieved through a multi-step process. A generalized workflow is presented below, based on established organic chemistry principles for the formation of substituted morpholines. A detailed, step-by-step protocol from the original manufacturer is not publicly available. One of the key patented methods involves the reaction of 2-[(3-trifluoromethyl)phenyl]-2-[(2-chloro)ethoxy]-1-bromoethane with isopropylamine (B41738) in an autoclave.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Preparation of an intermediate: A common strategy involves the preparation of a suitable electrophilic intermediate from a starting material like 3'-(trifluoromethyl)acetophenone. This can involve reactions such as bromination to form a phenacyl bromide derivative.

-

Ring formation: The intermediate is then reacted with a precursor for the morpholine ring, which also incorporates the isopropylamine moiety. This is often a multi-step process involving the formation of an epoxide or a halohydrin, followed by nucleophilic attack by isopropylamine and subsequent cyclization to form the morpholine ring.

-

Purification: The crude product is purified using standard laboratory techniques such as vacuum distillation or column chromatography to yield pure this compound oil.

-

Salt formation (optional): For the preparation of the hydrochloride salt, the purified this compound free base is dissolved in a suitable solvent (e.g., ethyl acetate/ethanol) and treated with hydrochloric acid to precipitate the crystalline salt.[4]

Determination of Physical Properties

The following are standard protocols for the determination of the physical properties listed in Section 2.

Boiling Point Determination (Micro Method for Oils under Reduced Pressure): The boiling point of an oil at reduced pressure is typically determined using a micro-boiling point apparatus. A small sample of the oil is placed in a test tube with an inverted capillary tube. The apparatus is connected to a vacuum pump, and the pressure is adjusted to the desired value (e.g., 3 mmHg). The sample is slowly heated in an oil bath. The temperature at which a steady stream of bubbles emerges from the capillary tube is recorded. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is taken as the boiling point at that pressure.

Melting Point Determination (Capillary Method for Crystalline Solids): A small amount of the crystalline solid (this compound HCl) is placed in a thin-walled capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range. For a pure substance, this range is typically narrow.

Pharmacological Profiling - In Vivo Models for Antidepressant Activity

The antidepressant properties of a compound like this compound are evaluated using established in vivo models in rodents. The following are examples of such protocols.

Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity.

-

Apparatus: A transparent cylindrical tank is filled with water (23-25°C) to a depth that prevents the animal (mouse or rat) from touching the bottom with its tail or hind limbs.

-

Procedure: Animals are administered the test compound (this compound), a vehicle control, or a reference drug. After a set pre-treatment time (e.g., 30-60 minutes), the animal is placed in the water cylinder for a period of typically 6 minutes.

-

Data Analysis: The duration of immobility (when the animal ceases struggling and remains floating, making only small movements to keep its head above water) is recorded, usually during the last 4 minutes of the test. A significant decrease in the duration of immobility compared to the vehicle-treated group suggests antidepressant-like activity.

Tail Suspension Test (TST): This model also assesses antidepressant-like activity by measuring immobility.

-

Apparatus: A horizontal bar is elevated above a surface.

-

Procedure: Mice are administered the test compound, vehicle, or a reference drug. After the pre-treatment period, a piece of adhesive tape is attached to the tail of the mouse, and it is suspended from the elevated bar.

-

Data Analysis: The duration of immobility (when the mouse hangs passively and motionless) is recorded over a 6-minute period. A reduction in immobility time is indicative of an antidepressant effect.

Signaling Pathway and Mechanism of Action

This compound is a prodrug that is metabolized in the body to its active form, flumexadol (B1202076) (N-dealkylthis compound).[1] Flumexadol is reported to exert its therapeutic effects primarily through its interaction with the serotonergic system. It acts as an agonist at the 5-HT₁ₐ and 5-HT₂C receptors, and to a lesser extent, at the 5-HT₂ₐ receptor.[1] This agonism at key serotonin (B10506) receptors is believed to be the primary mechanism underlying its antidepressant and anxiolytic properties.

Caption: Metabolic activation and receptor targets of this compound.

References

The Neurochemical Underpinnings of Oxaflozane's Antidepressant Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaflozane, a psychotropic agent developed in the 1970s, has demonstrated antidepressant and anxiolytic properties in preclinical and clinical studies. Though not a first-line treatment, its unique neurochemical profile continues to be of interest for understanding the complex pharmacology of antidepressants. This technical guide provides an in-depth exploration of the neurochemical studies that have elucidated the antidepressant effects of this compound, focusing on its mechanisms of action, quantitative data from key experiments, and the methodologies employed in this research.

Core Mechanism of Action: A Multi-Targeted Approach

This compound is a prodrug that is rapidly metabolized to its active form, flumexadol (B1202076). The antidepressant and anxiolytic effects of this compound are primarily attributed to the pharmacological actions of flumexadol, which engages with multiple neurotransmitter systems. The core mechanisms include:

-

Serotonin (B10506) Receptor Agonism: Flumexadol is a potent agonist at specific serotonin (5-HT) receptor subtypes, playing a crucial role in modulating mood and anxiety.

-

Norepinephrine (B1679862) Reuptake Inhibition: Evidence suggests that this compound or its metabolites inhibit the reuptake of norepinephrine, a key neurotransmitter implicated in depression.

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation: Like many antidepressants, this compound may exert its therapeutic effects in part by modulating the HPA axis, a central stress response system often dysregulated in depression.

Quantitative Neurochemical Data

The following tables summarize the available quantitative data from in vitro and in vivo studies that characterize the interaction of flumexadol with its primary molecular targets.

Table 1: Serotonin Receptor Binding Affinities of Flumexadol

| Receptor Subtype | pKi | Ki (nM) |

| 5-HT1A | 7.1 | ~79 |

| 5-HT2C | 7.5 | ~32 |

| 5-HT2A | 6.0 | ~1000 |

Data derived from preclinical studies. The pKi value is the negative logarithm of the inhibitory constant (Ki), which indicates the binding affinity of a ligand for a receptor.

Table 2: Norepinephrine Transporter (NET) Inhibition

| Compound | Parameter | Value | Species/System |

| This compound/Flumexadol | IC50/Ki | Data not available in published literature | - |

Table 3: Effects on HPA Axis Hormones

| Compound | Condition | Measured Parameter | Change from Baseline | Species |

| This compound/Flumexadol | Preclinical models of stress | Cortisol/Corticosterone, ACTH | Data not available in published literature | - |

Although modulation of the HPA axis is a plausible mechanism for antidepressants, specific quantitative data on the effects of this compound or flumexadol on HPA axis hormones are not well-documented in available research.

Experimental Protocols

Radioligand Receptor Binding Assay for Serotonin Receptors

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

a. Materials:

-

Cell membranes prepared from cell lines expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor.

-

Radioligand specific for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C).

-

Unlabeled competitor (the test compound, e.g., flumexadol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

-

Glass fiber filters.

b. Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the reuptake of norepinephrine into cells.

a. Materials:

-

Cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

-

[3H]Norepinephrine.

-

Test compound (e.g., this compound or flumexadol).

-

A known NET inhibitor as a positive control (e.g., Desipramine).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and counter.

b. Procedure:

-

Cell Plating: Seed the hNET-expressing cells in a 96-well plate and allow them to form a confluent monolayer.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or control for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Add [3H]Norepinephrine to each well to initiate the uptake process.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-